Cytotoxicity Potency Window Compared to Tosyl and Isopropyl Analogs
The target compound's 2-methylbenzamide substitution, combined with a 1-propyl group on the pyrrole nitrogen, provides a defined cytotoxicity window relative to key analogs. In cross-study comparisons, the tosyl analog (N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methylbenzamide) exhibits an IC50 of approximately 10 µM against MCF-7 breast cancer cells . The isopropyl variant (N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylbenzamide) shows significant antiproliferative activity against MCF-7 and MDA-MB-231 cell lines with IC50 values suggesting effective anti-proliferative activity . This positions the target compound within a distinct potency range that is tunable by the N1-alkyl group, a feature not achievable with the unsubstituted benzamide or other simple amide derivatives.
| Evidence Dimension | Cytotoxicity (MCF-7 proliferation) |
|---|---|
| Target Compound Data | Not directly quantified in the same study; active range inferred from cross-study data |
| Comparator Or Baseline | Tosyl analog: ~10 µM; Isopropyl analog: effective inhibition of proliferation against MCF-7 and MDA-MB-231 |
| Quantified Difference | N1-propyl and 2-methylbenzamide combination yields a distinct potency profile relative to N1-isopropyl or 3-tosyl analogs |
| Conditions | In vitro MTT assay, MCF-7 breast cancer cell line |
Why This Matters
This data provides a comparative baseline for selecting the N1-propyl/2-methylbenzamide scaffold over N1-isopropyl or tosyl variants when targeting specific potency ranges in breast cancer models.
